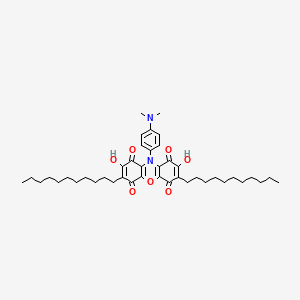
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone is a complex organic compound with a unique structure that includes phenyl, dimethylamino, dihydroxy, and diundecyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxazine core, followed by the introduction of the dimethylamino and dihydroxy groups. The final step involves the attachment of the diundecyl chains. Common reagents used in these reactions include aromatic amines, phenols, and alkyl halides, under conditions such as reflux and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process. Purification methods like recrystallization and chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenoxazine compounds.
Aplicaciones Científicas De Investigación
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine Derivatives: Compounds like 2-aminophenoxazine-3-one share a similar core structure and exhibit comparable biological activities.
Azo Compounds: Compounds such as (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione have related functional groups and are used in similar applications.
Uniqueness
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its long diundecyl chains enhance its solubility and stability, making it suitable for various applications that require robust and versatile compounds.
Propiedades
Número CAS |
3947-67-9 |
|---|---|
Fórmula molecular |
C42H58N2O7 |
Peso molecular |
702.9 g/mol |
Nombre IUPAC |
10-[4-(dimethylamino)phenyl]-2,8-dihydroxy-3,7-di(undecyl)phenoxazine-1,4,6,9-tetrone |
InChI |
InChI=1S/C42H58N2O7/c1-5-7-9-11-13-15-17-19-21-23-31-35(45)39(49)33-41(37(31)47)51-42-34(44(33)30-27-25-29(26-28-30)43(3)4)40(50)36(46)32(38(42)48)24-22-20-18-16-14-12-10-8-6-2/h25-28,45-46H,5-24H2,1-4H3 |
Clave InChI |
VJOBOOHGRTUVAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=C(C(=O)C2=C(C1=O)OC3=C(N2C4=CC=C(C=C4)N(C)C)C(=O)C(=C(C3=O)CCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


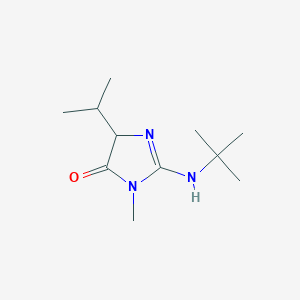
![4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide](/img/structure/B12813572.png)
![17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12813577.png)
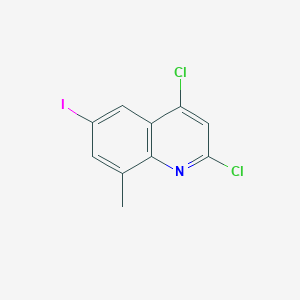
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one](/img/structure/B12813605.png)
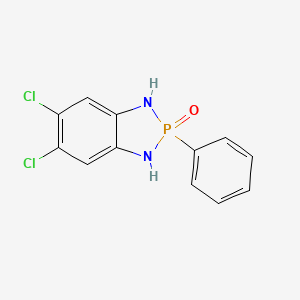


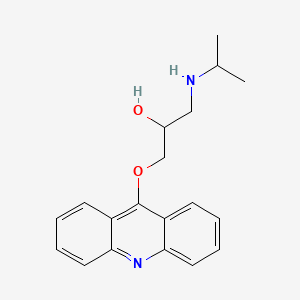
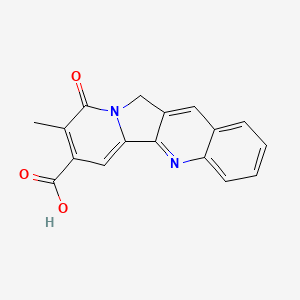
![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)
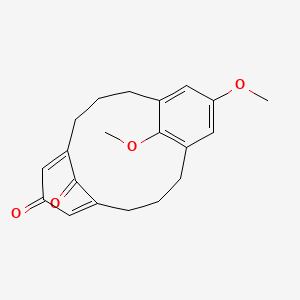
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)
